3-Ethynyl-2-methoxypyridine
Overview
Description
3-Ethynyl-2-methoxypyridine: is an organic compound with the molecular formula C8H7NO . It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methoxy group at the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: One of the common methods to synthesize 3-Ethynyl-2-methoxypyridine involves the Suzuki–Miyaura coupling reaction.
C-H Addition to Olefins: Another method involves the use of cationic half-sandwich rare-earth catalysts for the C-H addition to olefins.
Industrial Production Methods: The industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethynyl-2-methoxypyridine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the ethynyl or methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of pyridine derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: 3-Ethynyl-2-methoxypyridine is used as a building block in organic synthesis, particularly in the formation of complex pyridine derivatives. It is also utilized in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways .
Industry: The compound is used in the production of various chemicals and materials. Its unique structure makes it valuable in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it may act as a ligand, coordinating with metal catalysts to facilitate the formation of carbon-carbon bonds. The ethynyl and methoxy groups play crucial roles in determining the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
2-Ethynylpyridine: Similar structure but lacks the methoxy group.
3-Methoxypyridine: Similar structure but lacks the ethynyl group.
2-Methoxy-3-methylpyridine: Similar structure with a methyl group instead of an ethynyl group.
Uniqueness: 3-Ethynyl-2-methoxypyridine is unique due to the presence of both the ethynyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
3-ethynyl-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVYZIIHZNTDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726192 | |
Record name | 3-Ethynyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-21-7 | |
Record name | 3-Ethynyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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